2-(Isopropoxymethyl)isonicotinonitrile
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Overview
Description
2-(Isopropoxymethyl)isonicotinonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of isonicotinonitrile, featuring an isopropoxymethyl group attached to the nitrogen atom of the isonicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Isonicotinonitrile+Isopropyl Alcohol→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of near-critical water medium for hydrolyzing isonicotinonitrile has been explored to achieve high product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropoxymethyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of isonicotinic acid derivatives.
Reduction: Formation of isonicotinamines.
Substitution: Formation of various substituted isonicotinonitrile derivatives.
Scientific Research Applications
2-(Isopropoxymethyl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Isopropoxymethyl)isonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with various receptors, influencing biological pathways. The isopropoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Isonicotinonitrile: The parent compound, used as an intermediate in various chemical reactions.
4-Cyanopyridine: A versatile ligand in coordination chemistry.
Nicotinonitrile: A precursor to vitamin B3 (niacin) and used in pharmaceutical synthesis.
Uniqueness: 2-(Isopropoxymethyl)isonicotinonitrile is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(propan-2-yloxymethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-8(2)13-7-10-5-9(6-11)3-4-12-10/h3-5,8H,7H2,1-2H3 |
InChI Key |
UPIJPCDSDVLAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=NC=CC(=C1)C#N |
Origin of Product |
United States |
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